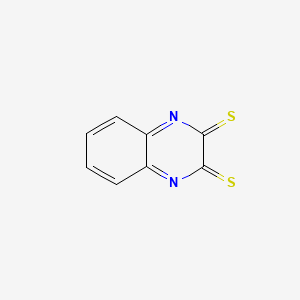
Quinoxaline-2,3-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of two sulfur atoms at the 2 and 3 positions of the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2,3-dithione typically involves the reaction of 2,3-dichloroquinoxaline with thiourea. This reaction is carried out in ethanol under reflux conditions for about 5 hours, followed by neutralization with an acid to yield this compound . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 hour, resulting in an 83% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions: Quinoxaline-2,3-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dione.
Reduction: Reduction reactions can convert it back to its corresponding quinoxaline derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione.
Reduction: Quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
Quinoxaline-2,3-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of quinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for neurological conditions . Additionally, its anticancer activity is attributed to its ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells .
相似化合物的比较
Quinoxaline-2,3-dione: Shares a similar structure but lacks the sulfur atoms.
Quinazoline: Another nitrogen-containing heterocycle with significant biological activity.
Phthalazine: Similar in structure but with different pharmacological properties.
Uniqueness: Quinoxaline-2,3-dithione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
属性
CAS 编号 |
86843-72-3 |
|---|---|
分子式 |
C8H4N2S2 |
分子量 |
192.3 g/mol |
IUPAC 名称 |
quinoxaline-2,3-dithione |
InChI |
InChI=1S/C8H4N2S2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h1-4H |
InChI 键 |
ABYFKCTTZZGNIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=S)C(=S)N=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12363581.png)

![tert-butyl 2-[(4-carbamoylbenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B12363589.png)
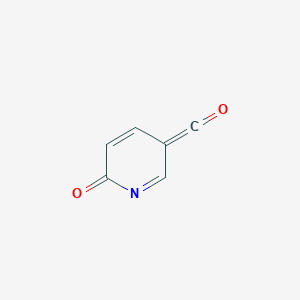
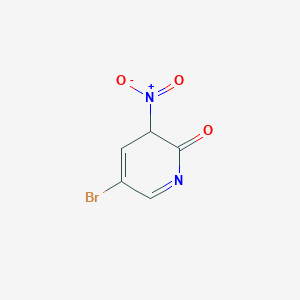
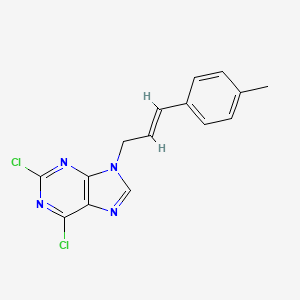
![3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12363623.png)

![3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)

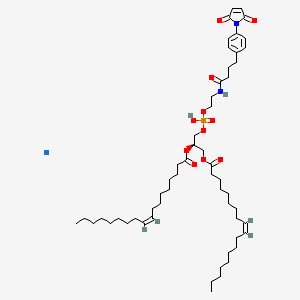
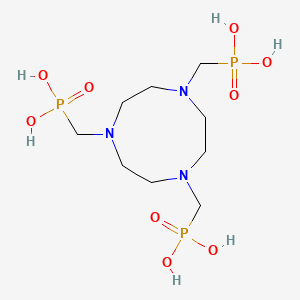

![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)
